![molecular formula C9H5ClF6 B2820702 3-Aminobenzo[b]thiophene-2-carbonitrile CAS No. 34761-14-3](/img/structure/B2820702.png)

3-Aminobenzo[b]thiophene-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

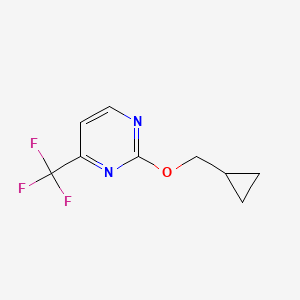

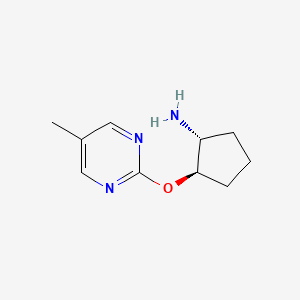

3-Aminobenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H6N2S and a molecular weight of 174.22 . It is used as an intermediate in synthetic chemistry and in the pharmaceutical industry .

Synthesis Analysis

The synthesis of this compound can be achieved through microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

This compound has been used in the synthesis of various compounds. For instance, it has been used in the preparation of kinase inhibitors . It has also been used in the development of a ratiometric Schiff base fluorescent sensor for the recognition of In3+ and Pb2+ .Physical And Chemical Properties Analysis

This compound has a boiling point of 397.1±27.0 °C and a density of 1.36±0.1 g/cm3 .Applications De Recherche Scientifique

Quantum Chemical Calculations

3-Aminobenzo[b]thiophene derivatives are significant in quantum chemical calculations. For instance, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile has been the subject of experimental and quantum chemical calculations, highlighting its importance in physical chemistry and material science (Oturak et al., 2017).

Applications in Dye Synthesis

These compounds are utilized in synthesizing azo dyes, demonstrating their application in textile and pigment industries. The synthesis involves diazotisation and coupling reactions, illustrating their chemical versatility (Sabnis & Rangnekar, 1989).

Synthesis of Heterocyclic Compounds

3-Aminobenzo[b]thiophene derivatives serve as key intermediates in synthesizing various heterocyclic compounds, such as Pyrrolobenzo[b]thieno[1,4]diazepines, showcasing their role in medicinal chemistry (El-Kashef et al., 2007).

Development of Antimicrobial Agents

These compounds have been used in synthesizing antimicrobial agents, demonstrating their potential in addressing microbial resistance and infection control (Patil et al., 2017).

Advanced Synthesis Techniques

Research has focused on developing efficient synthesis methods for these compounds, such as microwave-assisted synthesis, highlighting advancements in chemical synthesis and industrial applications (Bagley et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-Aminobenzo[b]thiophene-2-carbonitrile are In³⁺ (Indium ions) and Pb²⁺ (Lead ions) . These ions play a significant role in various biochemical processes. Indium ions are used in fields such as liquid crystal display (LCD), semiconductor materials, and solar cells . Lead ions, on the other hand, are widely present in nature and can have harmful effects on human health .

Mode of Action

This compound interacts with its targets through a mechanism that can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . The compound exhibits a highly sensitive and selective ratiometric response to In³⁺ in DMF/H₂O tris buffer solution . It also exhibits a colorimetric/fluorescent dual-channel response to In³⁺ .

Result of Action

The compound forms a complex with In³⁺ at a ratio of 1:2, with a complexation constant of 8.24×10⁹ M² . It exhibits a good linear correlation with the concentration of In³⁺ in the 5–25 μM range, and the limit of detection for In³⁺ was found to be 8.36×10⁻⁹ M . It also displays a linear relationship to micromolar concentrations (0-50 μM) of Pb²⁺ and recognizes Pb²⁺ in a ratiometric response with a detection limit of 8.3×10⁻⁹ M .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits its ratiometric response to In³⁺ in a DMF/H₂O tris buffer solution . .

Analyse Biochimique

Biochemical Properties

It has been used in the synthesis of kinase inhibitors , suggesting that it may interact with enzymes and proteins involved in kinase signaling pathways

Cellular Effects

Given its use in the synthesis of kinase inhibitors , it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through experimental studies.

Molecular Mechanism

The molecular mechanism of action of 3-Aminobenzo[b]thiophene-2-carbonitrile is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Aminobenzo[b]thiophene-2-carbonitrile involves the reaction of 2-chlorobenzo[b]thiophene with sodium cyanide followed by reduction with lithium aluminum hydride and subsequent reaction with ammonia.", "Starting Materials": [ "2-chlorobenzo[b]thiophene", "Sodium cyanide", "Lithium aluminum hydride", "Ammonia" ], "Reaction": [ "Step 1: 2-chlorobenzo[b]thiophene is reacted with sodium cyanide in the presence of a suitable solvent such as DMF or DMSO to yield 2-cyano-benzo[b]thiophene.", "Step 2: 2-cyano-benzo[b]thiophene is reduced with lithium aluminum hydride in anhydrous ether to yield 2-amino-benzo[b]thiophene.", "Step 3: 2-amino-benzo[b]thiophene is reacted with ammonia in the presence of a suitable solvent such as ethanol to yield 3-Aminobenzo[b]thiophene-2-carbonitrile." ] } | |

Numéro CAS |

34761-14-3 |

Formule moléculaire |

C9H5ClF6 |

Poids moléculaire |

262.58 g/mol |

Nom IUPAC |

1-(1-chloro-2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H5ClF6/c10-7(9(14,15)16)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H |

Clé InChI |

HUVYAZUJSCPDLU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)N |

SMILES canonique |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole](/img/structure/B2820628.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride](/img/structure/B2820630.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2820632.png)

![N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2820635.png)

![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)

![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)

![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)